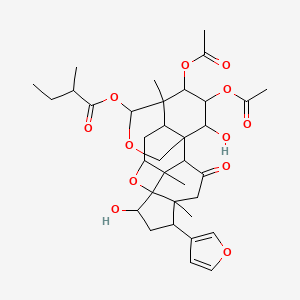
Meliatoosenin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La méliatoosénine I est un composé limonoïde dérivé du genre Melia, en particulier de la plante Melia toosendan. Les limonoïdes sont une classe de triterpénoïdes fortement oxygénés connus pour leurs diverses activités biologiques, notamment des effets anticancéreux, insecticides et antibotuliques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la méliatoosénine I implique plusieurs étapes, notamment l'oxydation, la réduction et le réarrangement de molécules précurseurs. Les voies de synthèse commencent généralement par l'extraction des limonoïdes des fruits de Melia toosendan en utilisant des solvants comme l'éthanol. Les limonoïdes extraits sont ensuite soumis à diverses réactions chimiques pour isoler la méliatoosénine I .
Méthodes de production industrielle
La production industrielle de méliatoosénine I implique des procédés d'extraction et de purification à grande échelle. Les fruits de Melia toosendan sont récoltés et traités pour extraire les limonoïdes. Des techniques chromatographiques avancées sont utilisées pour purifier la méliatoosénine I de l'extrait brut .
Analyse Des Réactions Chimiques
Types de réactions
La méliatoosénine I subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Halogènes, nucléophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la méliatoosénine I, qui peuvent être étudiés plus avant pour leurs activités biologiques .
Applications de la recherche scientifique
La méliatoosénine I présente un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement chimique des limonoïdes.
Biologie : Elle a été étudiée pour ses effets cytotoxiques sur diverses lignées cellulaires cancéreuses.
Médecine : Elle présente un potentiel en tant qu'agent anticancéreux et fait l'objet de recherches pour ses propriétés thérapeutiques.
Industrie : Elle est utilisée dans le développement de composés bioactifs pour des applications agricoles et pharmaceutiques.
Mécanisme d'action
La méliatoosénine I exerce ses effets par l'intermédiaire de plusieurs cibles moléculaires et voies. Elle interagit avec des protéines et des enzymes cellulaires, ce qui conduit à l'inhibition de la prolifération des cellules cancéreuses et à l'induction de l'apoptose. Le composé présente également des propriétés anti-inflammatoires et antioxydantes, qui contribuent à son activité biologique globale .
Applications De Recherche Scientifique
Meliatoosenin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of limonoids.
Biology: It has been studied for its cytotoxic effects on various cancer cell lines.
Medicine: It shows potential as an anti-cancer agent and is being investigated for its therapeutic properties.
Mécanisme D'action
Meliatoosenin I exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound also exhibits anti-inflammatory and antioxidant properties, which contribute to its overall biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Toosendanine : Un autre limonoïde de Melia toosendan, connu pour ses propriétés insecticides.
Azadirachtine : Un limonoïde d'Azadirachta indica, largement utilisé comme biopesticide.
Gédunine : Un limonoïde de la famille des Meliaceae, connu pour ses propriétés anticancéreuses.
Unicité
La méliatoosénine I est unique en raison de ses caractéristiques structurales spécifiques et de ses puissantes activités biologiques. Contrairement aux autres limonoïdes, elle présente une structure moléculaire distincte qui contribue à son mode d'action unique et à son potentiel thérapeutique .
Propriétés
Formule moléculaire |
C35H46O12 |
|---|---|
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
[19,20-diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate |
InChI |
InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-24-33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-23(39)35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3 |
Clé InChI |
BJKNIWWFUYSEEL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC1C2(C3CC4C5(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC6(C5(O4)C(CC6C7=COC=C7)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















